Glorin

Description

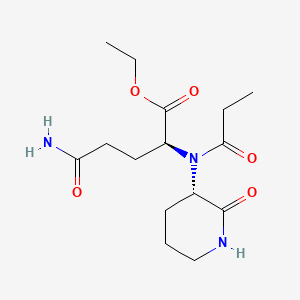

Structure

3D Structure

Propriétés

Numéro CAS |

84563-47-3 |

|---|---|

Formule moléculaire |

C15H25N3O5 |

Poids moléculaire |

327.38 g/mol |

Nom IUPAC |

ethyl (2S)-5-amino-5-oxo-2-[[(3S)-2-oxopiperidin-3-yl]-propanoylamino]pentanoate |

InChI |

InChI=1S/C15H25N3O5/c1-3-13(20)18(10-6-5-9-17-14(10)21)11(7-8-12(16)19)15(22)23-4-2/h10-11H,3-9H2,1-2H3,(H2,16,19)(H,17,21)/t10-,11-/m0/s1 |

Clé InChI |

RIPAYNTUTNFPLK-QWRGUYRKSA-N |

SMILES |

CCC(=O)N(C1CCCNC1=O)C(CCC(=O)N)C(=O)OCC |

SMILES isomérique |

CCC(=O)N([C@H]1CCCNC1=O)[C@@H](CCC(=O)N)C(=O)OCC |

SMILES canonique |

CCC(=O)N(C1CCCNC1=O)C(CCC(=O)N)C(=O)OCC |

Apparence |

Solid powder |

Autres numéros CAS |

84563-47-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

glorin N-propionyl-gamma-L-glutamyl-L-ornithine-delta-lactam ethyl este |

Origine du produit |

United States |

Foundational & Exploratory

The Glorin Signaling Pathway in Social Amoebae: A Technical Guide for Researchers

An In-depth Examination of a Primordial Cell Communication System

Abstract

Social amoebae, such as Dictyostelium discoideum and Polysphondylium violaceum, represent a unique model for studying the evolution of multicellularity. A key process in their life cycle is the aggregation of individual amoeboid cells to form a multicellular organism in response to starvation. This transition is orchestrated by sophisticated intercellular communication systems. Among the most ancient of these is the Glorin signaling pathway. This compound, a modified dipeptide, acts as a chemoattractant, or acrasin, guiding cells to aggregate and initiating a developmental program that leads to the formation of a fruiting body with spores.[1][2] This technical guide provides a comprehensive overview of the this compound signaling pathway, including its core components, the putative receptor, downstream signaling events, and methods for its study. This document is intended for researchers, scientists, and drug development professionals interested in the fundamental mechanisms of cell communication and multicellular development.

The this compound Molecule: A Modified Dipeptide Signal

This compound is the chemoattractant that regulates the aggregation of the social amoeba Polysphondylium violaceum.[2] It is a modified dipeptide with the chemical structure N-propionyl-γ-L-glutamyl-L-ornithine-δ-lactam ethyl ester.[2] This peptide-based signaling is considered one of the most ancient forms of intercellular communication in the evolution of multicellularity in social amoebae.[1]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H25N3O5 | [3] |

| Molecular Weight | 327.38 g/mol | [3] |

| IUPAC Name | ethyl (2S)-5-amino-5-oxo-2-[[(3S)-2-oxopiperidin-3-yl]-propanoylamino]pentanoate | [3] |

The this compound Signaling Pathway

The this compound signaling pathway is initiated by the secretion of this compound from starving amoebae. Neighboring cells detect this signal, likely through a G protein-coupled receptor (GPCR), and respond by moving up the this compound concentration gradient. This process of chemotaxis leads to the formation of a multicellular aggregate.

The Putative this compound Receptor: A G Protein-Coupled Receptor

While the specific receptor for this compound has not been definitively identified in Polysphondylium, evidence points towards a member of the G protein-coupled receptor (GPCR) family. In the related social amoeba Dictyostelium discoideum, the genome contains a large family of GPCRs, including the glutamate receptor-like (Grl) family, which are homologs of mammalian GABAB receptors.[4]

One member of this family, GrlG, has been implicated in cooperation and multicellular development.[5][6] Variants in the extracellular binding domain of GrlG are associated with a loss of fruiting body formation, suggesting a role in sensing extracellular signals for multicellular development.[5][6] While direct binding of this compound to GrlG has not been demonstrated, the functional context makes it a strong candidate for a this compound receptor or a receptor for a similar developmental cue.

Downstream Signaling Cascade

Based on the likely GPCR nature of the this compound receptor, a hypothetical signaling cascade can be proposed, drawing parallels with well-characterized GPCR pathways in other organisms.

Caption: A proposed model of the this compound signaling pathway.

Upon binding of this compound to its receptor, the receptor undergoes a conformational change that activates an associated heterotrimeric G protein on the intracellular side of the membrane. The activated G protein then modulates the activity of a downstream effector enzyme, such as adenylyl cyclase or phospholipase C. This leads to the production of second messengers, like cyclic AMP (cAMP) or inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate a cascade of protein kinases. This signaling cascade ultimately results in changes in gene expression and the cellular machinery responsible for chemotaxis, leading to cell aggregation.[7][8]

Regulation of the this compound Signal

The precise control of the this compound signal is crucial for accurate chemotaxis. This is achieved through the inactivation of the this compound molecule.

Inactivation by Ester Cleavage

In Polysphondylium pallidum, an extracellular enzymatic activity, termed "glorinase," has been identified that inactivates this compound.[9] The mechanism of inactivation is through the hydrolytic cleavage of the ethyl ester group on the γ-glutamyl moiety of this compound.[9] This enzymatic degradation ensures that the chemoattractant gradient is dynamic and can be remodeled, allowing cells to accurately track the source of the signal.

Table 2: this compound Inactivation

| Enzyme | Organism | Mechanism | Reference |

| Glorinase | Polysphondylium pallidum | Hydrolytic ethyl ester cleavage | [9] |

Experimental Protocols

Studying the this compound signaling pathway requires a combination of biochemical, molecular, and cell biological techniques. While specific, detailed protocols for this compound are not widely published, standard methods can be adapted.

Chemotaxis Assay

A fundamental experiment to study this compound signaling is the chemotaxis assay, which measures the directional movement of cells in response to a chemical gradient.

References

- 1. Microbial communication in social amoebae [bio.uni-jena.de]

- 2. researchgate.net [researchgate.net]

- 3. Identification and purification of an endogenous receptor for the lectin pallidin from Polysphondylium pallidum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GrlJ, a Dictyostelium GABAB-like receptor with roles in post-aggregation development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parallel evolution of the G protein-coupled receptor GrlG and the loss of fruiting body formation in the social amoeba Dictyostelium discoideum evolved under low relatedness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parallel evolution of the G protein-coupled receptor GrlG and the loss of fruiting body formation in the social amoeba Dictyostelium discoideum evolved under low relatedness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 9. The Chemoattractant this compound Is Inactivated by Ester Cleavage during Early Multicellular Development of Polysphondylium pallidum - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Glorin as a Chemoattractant: A Technical Guide

Executive Summary

Glorin (N-propionyl-γ-L-glutamyl-L-ornithine-δ-lactam-ethylester) is a key chemoattractant that governs the aggregation of specific species of social amoebae, most notably Polysphondylium violaceum (a member of the Dictyostelium genus). Unlike the well-studied chemoattractant cyclic adenosine monophosphate (cAMP) used by Dictyostelium discoideum, this compound represents an evolutionarily distinct signaling molecule. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's action as a chemoattractant. It details the current understanding of its receptor, the signal transduction pathway, quantitative activity parameters, and the experimental protocols used for its study.

This compound Receptor and Ligand Binding

The chemotactic response to this compound is initiated by its binding to specific cell-surface receptors. While the precise molecular identity of the this compound receptor remains to be elucidated, extensive biochemical studies have characterized it as a G-protein coupled receptor (GPCR).

Key characteristics of the this compound receptor system in P. violaceum include:

-

Receptor Kinetics : Scatchard analysis of radiolabeled this compound binding reveals curvilinear plots, suggesting the presence of two receptor states with dissociation constants (Kd) in the range of 20 to 100 nM.[1] The binding equilibrium is rapid, occurring within 30 seconds at 0°C.[1]

-

Developmental Regulation : The number of this compound receptors on the cell surface is developmentally regulated. It increases from approximately 35,000 receptors per cell in the vegetative stage to a peak of 45,000 during the aggregation phase, after which the number declines significantly.[1]

-

G-Protein Coupling : The interaction between the receptor and heterotrimeric G-proteins is confirmed by the modulation of this compound binding by guanine nucleotides in isolated membrane preparations.[1]

Signal Transduction Pathway

The perception of an extracellular this compound gradient is transduced into directed cell movement through a signal cascade. The proposed pathway, based on current evidence, is distinct from the cAMP pathway in D. discoideum as it does not involve cAMP synthesis.

The key steps are as follows:

-

Receptor Activation : this compound binds to its specific GPCR on the cell surface.

-

G-Protein Activation : Ligand binding induces a conformational change in the receptor, activating an associated heterotrimeric G-protein.

-

Second Messenger Production : The activated G-protein stimulates a guanylyl cyclase, leading to a rapid and transient increase in intracellular cyclic guanosine monophosphate (cGMP).[1]

-

Cytoskeletal Reorganization : The cGMP signal is then propagated through downstream effectors, which ultimately modulate the actin-myosin cytoskeleton, leading to pseudopod extension and directed cell migration towards the higher concentration of this compound.

-

Signal Termination : For a cell to perceive a gradient, the external signal must be degraded. An extracellular enzyme, termed "glorinase," inactivates this compound through hydrolytic ethyl ester cleavage.[1] This process is essential for maintaining the chemoattractant gradient and allowing cells to respond to directional cues.

Quantitative Data Summary

Quantitative analysis is crucial for understanding the potency and efficacy of a chemoattractant. The following table summarizes key parameters for this compound in P. violaceum and provides a comparison with cAMP in the model organism D. discoideum.

| Parameter | This compound (P. violaceum) | cAMP (D. discoideum) | Reference |

| Receptor Type | G-Protein Coupled Receptor (GPCR) | G-Protein Coupled Receptor (cARs) | [1] |

| Receptor Binding (Kd) | 20 - 100 nM | ~30-300 nM (depending on cAR) | [1] |

| Half-Maximal Response | 10 - 100 nM (for cGMP synthesis & chemotaxis) | ~10-100 nM (for chemotaxis) | [1][2] |

| Optimal Gradient | Data not available | ~25 nM/mm | [3] |

| Second Messenger | cGMP | cAMP, cGMP | [1] |

Experimental Protocols

The study of this compound's chemoattractant properties relies on robust and reproducible experimental assays. The under-agarose chemotaxis assay is a widely used method that can be adapted for this compound.

Under-Agarose Chemotaxis Assay for this compound

This protocol describes a method to observe and quantify the chemotactic response of P. violaceum amoebae to a stable gradient of this compound.

Materials:

-

Polysphondylium violaceum cells

-

KK2 buffer (16.5 mM KH2PO4, 3.8 mM K2HPO4, pH 6.2)

-

1.5% Agarose in KK2 buffer

-

This compound stock solution (e.g., 1 mM in ethanol, stored at -20°C)

-

Petri dishes (60 mm)

-

Razor blade and sterile spatula

-

Microscope with time-lapse imaging capabilities

Methodology:

-

Cell Preparation:

-

Grow P. violaceum cells with a suitable bacterial food source (e.g., Klebsiella aerogenes) until the late logarithmic phase.

-

Harvest the cells by centrifugation (500 x g, 4 min).

-

Wash the cells twice with ice-cold KK2 buffer to remove bacteria and induce starvation.

-

Resuspend the cells in KK2 buffer to a final concentration of 1 x 107 cells/mL.

-

Shake the cell suspension gently (100 rpm) for 1-2 hours to allow for the development of chemotactic competency.

-

-

Agarose Plate Preparation:

-

Melt 1.5% agarose in KK2 buffer and pour 5 mL into each 60 mm petri dish.

-

Allow the agarose to solidify completely on a level surface.

-

Using a sterile razor blade, cut two parallel troughs in the agarose, approximately 5 mm apart.

-

Carefully remove the strip of agarose between the cuts using a sterile spatula to create a central channel.

-

-

Assay Setup:

-

Pipette 50 µL of the prepared P. violaceum cell suspension into one of the troughs (the "cell trough").

-

Prepare a solution of this compound in KK2 buffer at the desired concentration (e.g., 100 nM).

-

Pipette 50 µL of the this compound solution into the opposite trough (the "chemoattractant trough").

-

A stable diffusion gradient of this compound will form in the agarose bridge between the two troughs.

-

-

Data Acquisition and Analysis:

-

Place the dish on the microscope stage.

-

Allow the gradient to establish for approximately 30 minutes.

-

Capture time-lapse images of the cells migrating from the cell trough into the agarose bridge towards the this compound source over several hours.

-

Analyze the images using tracking software to quantify parameters such as cell speed, directionality (chemotactic index), and persistence.

-

Conclusion and Future Directions

The mechanism of action of this compound as a chemoattractant involves a classic GPCR signaling pathway that culminates in the intracellular production of cGMP and subsequent reorganization of the cytoskeleton. This system, characterized by specific receptor kinetics and essential enzymatic signal degradation, provides a clear framework for understanding chemotaxis in a significant portion of the Dictyostelid phylogeny.

Despite this progress, a critical area for future research is the molecular identification and characterization of the this compound receptor(s). The development of chemical probes and the application of modern genetic and proteomic techniques will be instrumental in isolating this key component of the signaling pathway. A full understanding of the this compound system will not only illuminate the evolution of multicellularity but may also provide insights into conserved mechanisms of cell migration relevant to various fields, including immunology and developmental biology.

References

- 1. Studies of cell-surface this compound receptors, this compound degradation, and this compound-induced cellular responses during development of Polysphondylium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Quantitative analysis of cell motility and chemotaxis in Dictyostelium discoideum by using an image processing system and a novel chemotaxis chamber providing stationary chemical gradients - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Glorin in the Developmental Trajectory of Polysphondylium pallidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal role of the chemoattractant Glorin in the developmental cycle of the social amoeba Polysphondylium pallidum. In contrast to the well-studied cAMP-mediated aggregation in Dictyostelium discoideum, P. pallidum, a representative of the group 2 dictyostelids, utilizes this unique dipeptide signaling molecule to orchestrate its transition from a unicellular to a multicellular organism. This document details the this compound signaling pathway, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the underlying molecular mechanisms. This guide is intended to be a valuable resource for researchers investigating eukaryotic chemotaxis, cell-cell communication, and for professionals in drug development exploring novel signaling pathways as potential therapeutic targets.

Introduction: The this compound Signaling System

Upon nutrient deprivation, individual amoeboid cells of Polysphondylium pallidum initiate a developmental program that culminates in the formation of a fruiting body. A key initial step in this process is the aggregation of thousands of individual cells into a multicellular mound. This aggregation is directed by a chemoattractant, a molecule that creates a chemical gradient which cells can follow. In P. pallidum, this chemoattractant is this compound, a dipeptide with the chemical structure N-propionyl-γ-L-glutamyl-L-ornithin-δ-lactam-ethylester[1].

The this compound signaling system is a sophisticated biological process involving the secretion of this compound, its detection by specific cell surface receptors, the transduction of the signal within the cell, and a mechanism for signal degradation to maintain the necessary chemical gradients for chemotaxis. Understanding this system provides insights into the evolution of multicellularity and presents a unique, non-cAMP dependent model for studying eukaryotic cell communication.

The this compound Signaling Pathway

The current understanding of the this compound signaling pathway in Polysphondylium suggests a mechanism analogous to G-protein coupled receptor (GPCR) signaling pathways found in higher eukaryotes. While some of the specific molecular components in P. pallidum are still under investigation, studies in the closely related species Polysphondylium violaceum provide a robust model. The proposed pathway is as follows:

-

This compound Binding: Extracellular this compound binds to a specific G-protein coupled receptor on the cell surface.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein.

-

Second Messenger Production: The activated G-protein stimulates guanylate cyclase, an enzyme that catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).

-

Downstream Cellular Response: The increase in intracellular cGMP concentration acts as a second messenger, triggering a cascade of downstream events that ultimately lead to cytoskeletal rearrangements and directed cell movement (chemotaxis) towards the this compound source.

Visualizing the this compound Signaling Pathway

Caption: The this compound signaling cascade in Polysphondylium.

Quantitative Data on this compound Signaling

Precise quantitative data for this compound signaling in Polysphondylium pallidum is an active area of research. However, studies on the closely related species Polysphondylium violaceum provide valuable, analogous data points that are summarized in the tables below. It is important to note that these values should be considered as approximations for P. pallidum and may require empirical validation for this specific species.

Table 1: this compound Receptor Binding Properties in P. violaceum

| Parameter | Value | Developmental Stage | Reference |

| Dissociation Constant (Kd) | 20 - 100 nM | Aggregation | [2] |

| Receptor Number per Cell | ~35,000 | Vegetative | [2] |

| Receptor Number per Cell | ~45,000 | Aggregation | [2] |

Table 2: Glorinase Kinetic Parameters in P. violaceum

| Enzyme Activity | Michaelis-Menten Constant (Km) | Cellular Location | Reference |

| Ornithine δ-lactam cleaving activity | ~1 x 10⁻⁴ M | Cell surface | [2] |

| Propionic acid removing activity | ~1 x 10⁻⁵ M | Cell surface | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in P. pallidum development.

Chemotaxis Assay (Under-Agarose Gel Assay)

This assay is used to observe and quantify the chemotactic response of P. pallidum cells to a gradient of this compound.

Materials:

-

P. pallidum cells, starved for 4-6 hours.

-

Petri dishes (60 mm).

-

Agarose (low melting point).

-

Phosphate buffer (17 mM, pH 6.5).

-

This compound stock solution (1 mM in ethanol).

-

Micropipettes and sterile tips.

Protocol:

-

Prepare a 1% (w/v) solution of low melting point agarose in phosphate buffer. Autoclave and cool to 40°C.

-

Pour 5 ml of the agarose solution into each Petri dish and allow it to solidify.

-

Using a sterile cork borer (2 mm diameter), create two wells in the agarose approximately 5 mm apart.

-

Harvest starved P. pallidum cells and resuspend them in phosphate buffer to a final concentration of 1 x 10⁷ cells/ml.

-

Pipette 10 µl of the cell suspension into one of the wells.

-

Prepare serial dilutions of this compound in phosphate buffer (e.g., 1 µM, 100 nM, 10 nM).

-

Pipette 10 µl of the desired this compound concentration (or buffer as a negative control) into the second well.

-

Incubate the plates at 22°C in a humidified chamber.

-

Observe and photograph the migration of cells towards the this compound-containing well at regular intervals (e.g., every 30 minutes for 2-3 hours) using a microscope with phase-contrast optics.

-

Data Analysis: Quantify chemotaxis by measuring the distance of cell migration towards the chemoattractant source or by counting the number of cells that have moved into a defined area around the this compound well.

Glorinase Activity Assay

This assay measures the rate of this compound degradation by the extracellular enzyme glorinase.

Materials:

-

Conditioned medium from starved P. pallidum cells (source of glorinase).

-

This compound solution of known concentration.

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Acetonitrile.

-

Trifluoroacetic acid (TFA).

-

Microcentrifuge tubes.

Protocol:

-

Starve P. pallidum cells in phosphate buffer at a density of 1 x 10⁷ cells/ml for 4 hours.

-

Pellet the cells by centrifugation (500 x g for 2 minutes) and collect the supernatant (conditioned medium).

-

Set up reaction mixtures in microcentrifuge tubes containing 90 µl of conditioned medium and 10 µl of a 100 µM this compound solution.

-

Incubate the reactions at 22°C.

-

At various time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction by adding an equal volume of acetonitrile with 0.1% TFA.

-

Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitate.

-

Analyze the supernatant by HPLC to quantify the amount of remaining this compound. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% TFA.

-

Data Analysis: Plot the concentration of this compound remaining over time. The initial rate of the reaction can be used to determine the glorinase activity. For kinetic parameter determination (Km and Vmax), vary the initial this compound concentration and measure the initial reaction rates.

This compound Receptor Binding Assay (Whole Cell Assay)

This assay quantifies the binding of radiolabeled this compound to its receptors on the surface of P. pallidum cells.

Materials:

-

³H-labeled this compound.

-

Starved P. pallidum cells.

-

Phosphate buffer (17 mM, pH 6.5).

-

Unlabeled this compound (for competition assay).

-

Silicone oil (e.g., a mixture of AR20 and AR200).

-

Microcentrifuge tubes.

-

Scintillation counter and vials.

Protocol:

-

Harvest and wash starved P. pallidum cells and resuspend them in cold phosphate buffer to a concentration of 2 x 10⁷ cells/ml.

-

In microcentrifuge tubes, add a fixed amount of ³H-Glorin (e.g., 10 nM).

-

For competition experiments, add increasing concentrations of unlabeled this compound (from 10 nM to 100 µM). For saturation binding, add increasing concentrations of ³H-Glorin.

-

Initiate the binding reaction by adding 100 µl of the cell suspension to each tube.

-

Incubate on ice for 1 minute to reach binding equilibrium.

-

Layer 100 µl of the cell suspension onto 200 µl of silicone oil in a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 30 seconds to pellet the cells through the oil, separating them from the unbound ligand.

-

Freeze the tubes in liquid nitrogen and cut off the tips containing the cell pellets.

-

Place the tips in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: For saturation binding, plot the bound ³H-Glorin against the free ³H-Glorin concentration and use Scatchard analysis to determine the Kd and Bmax (maximum number of binding sites). For competition binding, plot the bound ³H-Glorin against the concentration of unlabeled this compound to determine the IC50.

Visualization of Experimental Workflows

Chemotaxis Assay Workflow

Caption: Workflow for the under-agarose chemotaxis assay.

Glorinase Activity Assay Workflow

Caption: Workflow for the glorinase activity assay.

Conclusion and Future Directions

The this compound signaling system in Polysphondylium pallidum represents a fascinating and important area of study in developmental biology and cell communication. While significant progress has been made in identifying the key components and general mechanism of this pathway, many questions remain. Future research should focus on the definitive identification and characterization of the this compound receptor(s) in P. pallidum, the elucidation of the complete downstream signaling cascade from cGMP to the cytoskeleton, and the precise quantification of the kinetic parameters of the glorinase enzyme. A deeper understanding of this unique signaling pathway will not only enhance our knowledge of the evolution of multicellularity but may also provide novel targets for the development of therapeutic agents that modulate cell migration and communication.

Disclaimer: The quantitative data presented in this guide for receptor binding and enzyme kinetics are based on studies in Polysphondylium violaceum and should be used as a reference for Polysphondylium pallidum with the understanding that species-specific variations may exist. The provided protocols are intended as a starting point and may require optimization for specific laboratory conditions.

References

Discovery and history of the Glorin peptide

An In-depth Technical Guide to the Discovery and History of the Glorin Peptide

This guide provides a comprehensive overview of the discovery, history, and scientific understanding of the this compound peptide. It is intended for researchers, scientists, and drug development professionals interested in peptide signaling and developmental biology.

Discovery and History

The this compound peptide is a crucial signaling molecule, known as an acrasin, that orchestrates the transition from a unicellular to a multicellular stage in the life cycle of certain social amoebae. Its discovery was a significant step in understanding the chemical basis of cellular communication and morphogenesis in these organisms.

This compound was first isolated from the social amoeba Polysphondylium violaceum[1]. It was identified as the chemoattractant responsible for inducing the aggregation of individual amoeboid cells upon starvation, a critical first step in the formation of a multicellular fruiting body[1]. While isolated from P. violaceum, this compound also acts as a potent chemoattractant for other species of social amoebae, including Polysphondylium pallidum and Dictyostelium fasciculatum[1].

Chemically, this compound is N-propionyl-γ-L-glutamyl-L-ornithine-δ-lactam ethyl ester[2]. Its identification as a dipeptide derivative was a key finding in the field of developmental biology, highlighting the role of small molecules in complex biological processes. Despite its importance in initiating multicellularity, much about this compound's biosynthesis, its specific receptor, and the downstream signaling pathways it activates remains to be fully elucidated[1]. Current research is focused on synthetic routes to produce this compound and its analogs to facilitate structure-activity relationship studies and to develop chemical probes for identifying its elusive receptor[1].

Biological Function and Significance

This compound's primary biological function is to act as a chemoattractant, guiding individual amoebae to aggregate into a multicellular slug. This process is a classic example of chemotaxis, where cells move along a concentration gradient of a chemical signal. Upon depletion of their bacterial food source, Polysphondylium amoebae begin to secrete this compound, initiating the developmental program that leads to the formation of a fruiting body for spore dispersal[1].

The response to this compound is not limited to cell movement. Exposure to this compound induces significant changes in gene expression in P. pallidum. One of the most well-documented effects is the upregulation of the gene PPL_09347, which is an ortholog of the actin-binding protein profilin I[1]. Profilin I is essential for the organization of the actin cytoskeleton, which is critical for cell motility and changes in cell shape during aggregation[1]. The robust induction of this gene serves as a reliable biomarker for this compound activity[1].

Quantitative Data

The biological activity of this compound and its synthetic analog, glorinamide, has been quantified by measuring the induction of the PPL_09347 gene in P. pallidum using reverse transcription quantitative PCR (RT-qPCR). The data from these experiments are summarized below.

| Compound | Concentration | Fold Change in Gene Expression (vs. Vegetative Cells) | Fold Change in Gene Expression (vs. Unstimulated Starving Cells) |

| Commercial this compound | 1 µM | ~55 | ~50 |

| Synthetic this compound | 1 µM | ~50 | ~45 |

| Glorinamide | 1 µM | ~45 | ~40 |

| Negative Control (Unstimulated) | - | ~1 | 1 |

| Data is approximated from figures in Barnett et al., 2017. The original paper should be consulted for precise values and statistical analysis.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of the this compound peptide.

Quantitative Reverse Transcription PCR (RT-qPCR) for this compound-Induced Gene Expression

This protocol is used to quantify the change in the expression of this compound-responsive genes, such as PPL_09347, in P. pallidum.

Cell Culture and Starvation:

-

Polysphondylium pallidum PN500 cells are co-cultured with Escherichia coli K12 cells as a food source.

-

Prior to the onset of aggregation, the amoeboid cells are harvested.

-

The cells are washed three times in 17 mM phosphate buffer (pH 6.2) to remove bacteria.

-

The washed cells are resuspended in the same phosphate buffer at a density of 2 × 10^7 cells/mL.

-

The cell suspension is shaken at 150 rpm for 1 hour to induce starvation.

Stimulation with this compound:

-

After the 1-hour starvation period, the cell suspension is treated with 1 µM of this compound (or a synthetic analog). The this compound is typically dissolved in a vehicle like DMSO/water.

-

A second 1 µM dose is added 30 minutes after the first.

-

The cells are incubated for a total of 1 hour from the first stimulation.

RNA Extraction and RT-qPCR:

-

After incubation, the cells are harvested.

-

Total RNA is extracted from the cells using a standard RNA extraction kit.

-

The concentration and purity of the extracted RNA are determined.

-

The RNA is reverse transcribed into cDNA.

-

Quantitative PCR is performed on the cDNA using primers specific for the target gene (PPL_09347) and a reference gene for normalization.

-

The relative change in gene expression is calculated using the ΔΔCt method, comparing the expression in stimulated cells to that in unstimulated (vegetative) cells.

Synthesis of this compound

The chemical synthesis of this compound allows for the production of the peptide for research purposes and for the creation of analogs. A versatile synthesis route has been developed, which is summarized below.

Starting Materials:

-

L-ornithine

-

Benzyloxycarbonyl-protected L-glutamic acid

Key Synthesis Steps:

-

Esterification: The synthesis begins with the protection of the carboxylic acid groups.

-

Cyclization: The δ-amino group of ornithine is cyclized to form the lactam ring.

-

Peptide Coupling: The protected glutamic acid and ornithine derivatives are coupled to form the dipeptide backbone.

-

Deprotection: Protecting groups are removed from the N-terminus.

-

Acylation: The N-terminus is acylated with a propionyl group to yield the final this compound peptide.

For a detailed, step-by-step synthesis protocol, including reagents and reaction conditions, please refer to the supplementary information of Barnett et al., 2017.[1]

Visualizations

Signaling and Developmental Role of this compound

The following diagram illustrates the role of this compound in the life cycle of Polysphondylium pallidum.

Caption: The role of this compound in the transition from unicellular to multicellular life in social amoebae.

Experimental Workflow for Testing this compound Bioactivity

The diagram below outlines the experimental workflow for assessing the biological activity of this compound and its analogs.

Caption: Workflow for quantifying this compound-induced gene expression in Polysphondylium pallidum.

Logical Relationship of this compound Signaling

This diagram illustrates the known logical flow of this compound signaling, from secretion to cellular response.

Caption: Logical flow of the this compound signaling pathway, highlighting unknown components.

References

In-Depth Technical Guide to Glorin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glorin (N-propionyl-γ-L-glutamyl-L-ornithine-δ-lactam ethyl ester) is a dipeptide chemoattractant that plays a pivotal role in the cell aggregation of the slime mold Polysphondylium violaceum. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the well-established signaling pathway of this compound. Detailed experimental protocols for its synthesis and biological activity assessment are also presented to facilitate further research and drug development applications.

Chemical Structure and Identification

This compound is a derivative of glutamyl-ornithine with the IUPAC name ethyl (2S)-5-amino-5-oxo-2-[[(3S)-2-oxopiperidin-3-yl]-propanoylamino]pentanoate.[1] Its chemical structure is characterized by a γ-lactam ring formed from the ornithine residue.

Chemical Structure:

Molecular Formula: C₁₅H₂₅N₃O₅[1]

CAS Number: 84563-47-3[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 327.38 g/mol | PubChem[1] |

| XLogP3 | -0.4 | PubChem[1] |

| Solubility | May dissolve in DMSO, H₂O, Ethanol, or DMF | InvivoChem[2] |

| Storage (Powder) | -20°C for 3 years | InvivoChem[2] |

| Storage (In solvent) | -80°C for 1 year | TargetMol[3] |

Biological Activity and Signaling Pathway

This compound is the primary chemoattractant, or acrasin, for the slime mold Polysphondylium violaceum, mediating the aggregation of individual amoeboid cells into a multicellular organism upon starvation.[3]

The signaling pathway of this compound in P. violaceum is initiated by its binding to specific cell-surface receptors. This interaction is transduced through G-proteins, leading to the accumulation of cyclic guanosine monophosphate (cGMP).[3] The half-maximal responses for cGMP synthesis and chemotaxis are observed in the nanomolar range (10-100 nM).[3]

The signal is terminated by the enzymatic degradation of this compound by "glorinase," an enzyme that cleaves the ornithine δ-lactam ring.[3] The resulting inactive metabolite does not bind to the this compound receptors.[3]

Below is a diagram illustrating the this compound signaling pathway.

Caption: The this compound signaling pathway in Polysphondylium violaceum.

Experimental Protocols

Versatile Synthesis of this compound

A versatile synthesis for this compound has been reported, enabling the production of this signaling peptide for research purposes.[4] The following is a summary of the synthetic route. For detailed reaction conditions, please refer to the original publication.

Caption: Workflow for the chemical synthesis of this compound.

Chemotaxis Assay

The biological activity of this compound can be quantified by observing the chemotactic response of P. violaceum cells. A common method is the agar well assay.

Methodology:

-

Cell Preparation: Grow P. violaceum amoebae on a suitable medium and harvest them during the aggregation-competent stage. Wash the cells to remove any endogenous chemoattractants.

-

Agar Plate Preparation: Prepare non-nutrient agar plates.

-

Assay Setup: Create small wells in the agar. Pipette a known concentration of this compound solution (e.g., in the 10-100 nM range) into the central well.[3] Place a suspension of the washed P. violaceum cells in surrounding wells or as a lawn on the agar surface.

-

Incubation and Observation: Incubate the plates and observe the migration of the amoebae towards the this compound-containing well over time. The formation of aggregation streams is indicative of a positive chemotactic response.

-

Quantification: The extent of chemotaxis can be quantified by measuring the area of cell aggregation or the distance of cell migration towards the chemoattractant source.

Conclusion

This compound remains a significant molecule for studying the evolution of multicellularity and cell-cell communication. Its well-defined chemical structure and the elucidated signaling pathway provide a solid foundation for further research. The availability of synthetic and bioassay protocols will aid in the exploration of its potential applications in drug development, particularly in areas related to cell migration and signaling.

References

- 1. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Studies of cell-surface this compound receptors, this compound degradation, and this compound-induced cellular responses during development of Polysphondylium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental methods for quantifying the activity of platinum electrocatalysts for the oxygen reduction reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Identification of the Glorin Receptor in Social Amoebae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell-to-cell communication in social amoebae is fundamental to their unique life cycle, transitioning from unicellular organisms to multicellular aggregates. While the cAMP signaling pathway in Dictyostelium discoideum is well-characterized, the signaling mechanisms in other groups of social amoebae, which utilize the chemoattractant Glorin, remain a significant area of investigation. This technical guide provides a comprehensive overview of the current state of knowledge regarding the this compound receptor. Although the receptor itself remains unidentified, a body of indirect evidence points to its existence and crucial role in the developmental processes of this compound-responsive species such as Polysphondylium pallidum. This document details the supporting evidence, presents the available quantitative data on this compound-induced gene expression, outlines potential experimental strategies for receptor identification, and proposes a hypothetical signaling pathway.

Introduction: The Quest for the this compound Receptor

Social amoebae, or dictyostelids, represent a fascinating model for studying the evolution of multicellularity. Their ability to aggregate upon starvation and form a fruiting body is a highly coordinated process mediated by chemoattractants. While Dictyostelium discoideum (a group 4 dictyostelid) famously uses cyclic AMP (cAMP) for this purpose, species in groups 1 and 2, such as Polysphondylium pallidum and Polysphondylium violaceum, utilize a dipeptide called this compound (N-propionyl-γ-L-glutamyl-L-ornithine-δ-lactam-ethylester) to orchestrate their aggregation.[1][2][3][4]

The existence of a specific this compound receptor is strongly implied by the chemotactic response of these amoebae to this compound and the activation of specific gene expression programs upon its stimulation.[5][6] However, despite decades of research, the protein that binds this compound and initiates the downstream signaling cascade has yet to be definitively identified. This guide will delve into the evidence for this putative receptor and provide a technical framework for its future identification and characterization.

Evidence for a this compound Receptor

The primary lines of evidence for a this compound receptor are functional, derived from the observed biological responses of social amoebae to this compound.

-

Chemotaxis: Starving cells of P. pallidum and other group 1 and 2 dictyostelids exhibit positive chemotaxis towards sources of this compound.[5] This directed movement implies the presence of a cell-surface receptor that can detect a this compound gradient and transduce this signal into changes in the cytoskeleton.

-

Gene Expression: Exposure of P. pallidum to this compound induces rapid and significant changes in gene expression.[5][6] This indicates that a signaling pathway is activated upon this compound binding, leading to downstream effects on transcription. The specificity of this response suggests a receptor-mediated mechanism.

Quantitative Data: this compound-Induced Gene Expression

To date, no quantitative binding data (e.g., Kd, Bmax) for the this compound receptor is available due to its unknown identity. However, the downstream effects of this compound on gene expression in P. pallidum have been quantified. The bioactivities of synthetic this compound and a hydrolytically more stable derivative, glorinamide, were assessed by their ability to up-regulate the this compound-induced gene PPL_09347, which is an ortholog of the actin-binding protein profilin I.[6]

| Compound | Concentration | Fold Induction of PPL_09347 (relative to baseline) |

| Commercial this compound | 1 µM (two portions, 30 min apart) | ~50-fold |

| Synthetic this compound | 1 µM (two portions, 30 min apart) | Comparable to commercial this compound |

| Glorinamide | 1 µM (two portions, 30 min apart) | Comparable to commercial this compound |

Table 1: Quantitative analysis of PPL_09347 gene expression in P. pallidum in response to this compound and its analog. Data is based on RT-qPCR analysis.[6]

Candidate Receptors: The G-Protein Coupled Receptor Family

The genome of social amoebae contains a number of genes encoding G-protein coupled receptors (GPCRs), which are the most likely candidates for the this compound receptor.[2] In D. discoideum, the family 3 GPCRs, also known as the GABAB/glutamate-like receptors (Grls), are a prominent family.[7] While some of these receptors have been studied, none have been shown to bind this compound. Given that this compound is a dipeptide, it is plausible that its receptor belongs to this family of GPCRs which are known to bind amino acids and their derivatives. Future research will likely focus on characterizing the Grl orthologs in this compound-responsive species.

Experimental Protocols for this compound Receptor Identification

The identification of the this compound receptor will require a multi-pronged approach, combining biochemical, genetic, and chemical biology techniques.

Biochemical Approaches: Affinity Purification

A classic method for receptor purification involves using the ligand as a bait to capture the receptor.

Methodology:

-

Synthesis of an Affinity Resin:

-

Synthesize a this compound analog with a linker arm that can be covalently attached to a solid support (e.g., agarose beads). The linker should be attached at a position on the this compound molecule that is not critical for receptor binding, as determined by structure-activity relationship studies with various this compound derivatives.[6]

-

-

Membrane Protein Solubilization:

-

Grow P. pallidum cells to a high density and induce starvation to ensure high expression of the this compound receptor.

-

Isolate the cell membranes by centrifugation.

-

Solubilize the membrane proteins using a mild non-ionic detergent (e.g., digitonin, dodecyl maltoside) to maintain the receptor's native conformation.[8][9][10]

-

-

Affinity Chromatography:

-

Pass the solubilized membrane protein extract over the this compound-coupled affinity column.

-

Wash the column extensively with buffer containing detergent to remove non-specifically bound proteins.

-

Elute the this compound receptor by either:

-

Adding a high concentration of free this compound to competitively displace the receptor from the resin.

-

Changing the pH or ionic strength of the buffer to disrupt the receptor-ligand interaction.

-

-

-

Protein Identification:

-

Analyze the eluted fractions by SDS-PAGE.

-

Excise the protein bands that are specific to the this compound elution and identify them using mass spectrometry (e.g., LC-MS/MS).

-

Chemical Biology Approach: Photoaffinity Labeling

Photoaffinity labeling is a powerful technique for covalently linking a ligand to its receptor, enabling its identification even in a complex mixture of proteins.[11][12]

Methodology:

-

Synthesis of a Photoaffinity Probe:

-

Synthesize a this compound analog that incorporates a photoreactive group (e.g., an aryl azide, benzophenone, or diazirine) and a tag for detection and enrichment (e.g., biotin or a radiolabel).[11] The photoreactive group should be positioned such that it does not interfere with receptor binding.

-

-

Photolabeling:

-

Incubate the photoaffinity probe with intact P. pallidum cells or solubilized membrane proteins.

-

Expose the mixture to UV light of a specific wavelength to activate the photoreactive group, which will then form a covalent bond with the receptor at the binding site.[13]

-

-

Enrichment and Identification:

-

If a biotin tag was used, enrich the covalently labeled receptor using streptavidin-coated beads.

-

Separate the labeled protein(s) by SDS-PAGE.

-

Identify the labeled protein by mass spectrometry.[11]

-

Hypothetical this compound Signaling Pathway

Based on the knowledge of GPCR signaling in other organisms, including D. discoideum, a hypothetical signaling pathway for this compound can be proposed. Upon binding of this compound to its putative GPCR, a conformational change would activate a heterotrimeric G-protein, leading to the dissociation of its Gα and Gβγ subunits. These subunits would then modulate the activity of downstream effectors, ultimately leading to changes in cell polarity, cytoskeletal dynamics for chemotaxis, and gene expression.

Conclusion and Future Directions

The identification of the this compound receptor is a critical missing piece in our understanding of the evolution of multicellularity and cell-cell communication in social amoebae. The lack of this key molecular component has hampered a detailed mechanistic understanding of this compound-mediated signaling. The experimental strategies outlined in this guide, particularly the use of modern chemical biology tools like photoaffinity labeling combined with sensitive mass spectrometry, offer a promising path forward. The successful identification of the this compound receptor will not only fill a significant knowledge gap but also open up new avenues for comparative studies with the well-established cAMP signaling system in D. discoideum, providing deeper insights into the evolutionary diversification of signaling pathways. Furthermore, understanding the unique signaling pathways in these organisms could potentially inspire novel strategies for therapeutic intervention in processes involving cell migration and communication.

References

- 1. Cell signaling - Wikipedia [en.wikipedia.org]

- 2. Phylogeny-wide analysis of G-protein coupled receptors in social amoebas and implications for the evolution of multicellularity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Completed research: Signal Transduction • Former Mutzel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 4. Evolution of self-organisation in Dictyostelia by adaptation of a non-selective phosphodiesterase and a matrix component for regulated cAMP degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genome.fli-leibniz.de [genome.fli-leibniz.de]

- 6. Versatile synthesis of the signaling peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Purification of recombinant G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Direct Ligand-Receptor Interactions by Photoaffinity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Significance of Glorin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transition from unicellular to multicellular life is a pivotal event in evolutionary history. Social amoebas, with their facultative multicellular lifestyle, offer a unique window into the molecular mechanisms that underpin this transition. While the cyclic AMP (cAMP) signaling pathway in Dictyostelium discoideum is a well-studied paradigm of chemoattraction and development, the signaling systems of other, more basal Dictyostelids provide crucial insights into the ancestral state of multicellular coordination. This technical guide delves into the evolutionary significance of Glorin, a chemoattractant utilized by species such as Polysphondylium violaceum. We will explore its discovery, its role in aggregation, the current understanding of its signaling pathway, and its broader implications for the evolution of multicellularity. This document provides a comprehensive overview for researchers, including available quantitative data, detailed experimental protocols, and visualizations of the pertinent biological pathways and workflows.

Introduction: An Evolutionary Perspective on Social Amoeba Aggregation

The Dictyostelid social amoebas represent a key model system for studying the evolution of multicellularity. These organisms exist as solitary amoebas when food is abundant but aggregate upon starvation to form a multicellular slug and ultimately a fruiting body, ensuring the dispersal of spores. This remarkable lifecycle necessitates sophisticated intercellular communication.

While cAMP is the well-known chemoattractant for aggregation in the model organism Dictyostelium discoideum (a member of group 4 Dictyostelia), comparative phylogenetic studies have revealed that this is a more recent evolutionary innovation. Many species in the more ancestral groups 1, 2, and 3 utilize other chemoattractants, with this compound being a prominent example. The use of this compound for aggregation is considered an ancestral trait, providing a glimpse into the primordial signaling mechanisms that orchestrated the assembly of the first multicellular Dictyostelid structures. Understanding this compound signaling is therefore crucial for reconstructing the evolutionary trajectory of developmental signaling in this fascinating group of organisms.

This compound: A Primordial Chemoattractant

This compound was first identified as the aggregation chemoattractant, or "acrasin," of Polysphondylium violaceum. Chemically, it is N-propionyl-γ-L-glutamyl-L-ornithine-δ-lactam ethyl ester, a modified dipeptide with a molecular weight of 327. Its identification required the extraction and purification from aggregating amoebae, followed by analysis using amino acid composition, infrared spectroscopy, and mass spectrometry. The synthesized compound was shown to elicit the same chemotactic response in P. violaceum amoebae as the natural extract.

The use of this compound as a chemoattractant is not limited to P. violaceum. Studies have shown that several species in groups 1, 2, and 3 are also responsive to this compound, suggesting its widespread use among early-diverging Dictyostelids. Conversely, group 4 species, including D. discoideum, do not respond to this compound, highlighting the evolutionary shift in chemoattractant specificity.

Quantitative Data on this compound Signaling

Quantitative data on this compound signaling is sparse in the currently available literature. However, some studies have investigated the concentration-dependent effects of this compound on the aggregation of P. violaceum and other responsive species. The following table summarizes the available information.

| Chemoattractant | Species | Effect | Concentration | Reference |

| This compound | Polysphondylium violaceum | Disruption of aggregation | 1 µM | |

| This compound | Polysphondylium violaceum | Disruption of aggregation | 10 µM | |

| This compound | Dictyostelium laterosorum | Disruption of aggregation | 1 µM or 10 µM | |

| This compound | Polysphondylium patagonicum | Disruption of aggregation | 1 µM or 10 µM | |

| This compound | Various species in groups 1-3 | Disruption of aggregation | 1 µM or 10 µM |

The this compound Signaling Pathway: A Putative GPCR System

The precise molecular machinery underlying this compound signaling remains largely uncharacterized. However, based on the nature of other chemoattractant signaling pathways in eukaryotes, it is highly likely that this compound is detected by a G-protein coupled receptor (GPCR) on the cell surface. Activation of this putative GPCR would then trigger a downstream signaling cascade, leading to the cytoskeletal rearrangements necessary for directed cell movement.

While the specific components of the this compound signaling pathway have not been definitively identified, a general model can be proposed based on our understanding of GPCR-mediated chemotaxis in other systems.

Caption: A hypothesized this compound signaling pathway.

Experimental Protocols

Extraction and Purification of this compound (Adapted from Shimomura et al., 1982)

This protocol describes the general steps for the isolation of this compound from aggregating P. violaceum cells.

Materials:

-

Aggregating Polysphondylium violaceum cells

-

Methanol

-

Chloroform

-

Anion-exchange resin (e.g., AG 1-X2)

-

Cation-exchange resin (e.g., AG 50W-X2)

-

Sephadex G-10 column

-

High-performance liquid chromatography (HPLC) system with a reverse-phase column

Procedure:

-

Harvest aggregating P. violaceum cells and extract with a mixture of chloroform and methanol.

-

Perform a series of liquid-liquid extractions to partition the chemoattractant into the aqueous phase.

-

Subject the aqueous extract to ion-exchange chromatography, first with an anion-exchange resin and then a cation-exchange resin, to remove charged impurities.

-

Further purify the active fraction by gel filtration chromatography on a Sephadex G-10 column.

-

The final purification step involves preparative HPLC on a reverse-phase column to yield pure this compound.

-

Monitor chemotactic activity of fractions throughout the purification process using a suitable bioassay (see Protocol 5.2).

Under-Agarose Chemotaxis Assay

This protocol provides a method for observing and semi-quantitatively assessing the chemotactic response of P. violaceum to this compound.

Materials:

-

Petri dishes

-

Non-nutrient agar (e.g., 1.5% agar in phosphate buffer)

-

Polysphondylium violaceum amoebae, washed and starved

-

This compound stock solution

-

Microscope with time-lapse imaging capabilities

Procedure:

-

Prepare non-nutrient agar plates.

-

Once the agar has solidified, create small wells in the agar using a sterile hole puncher.

-

Pipette a small volume of the this compound solution (at the desired concentration) into one well. Pipette buffer without this compound into a control well on the same plate.

-

Carefully place a small droplet of starved P. violaceum amoebae onto the agar surface at a defined distance from the wells.

-

Incubate the plate at room temperature and observe the migration of the amoebae over several hours using a microscope.

-

Record the movement of the cells using time-lapse photography.

-

Analyze the images to determine the directionality and speed of cell migration towards the this compound-containing well compared to the control well.

Visualizations of Workflows and Relationships

Evolutionary Transition of Chemoattractants in Dictyostelia

Caption: Evolutionary shift in chemoattractants.

Experimental Workflow for this compound Identification and Characterization

Caption: Workflow for this compound identification.

Conclusion and Future Directions

This compound signaling represents a fascinating and evolutionarily significant aspect of multicellular self-organization. Its role as an ancestral chemoattractant in Dictyostelid social amoebas provides a crucial counterpoint to the more extensively studied cAMP signaling system in D. discoideum. While the chemical identity of this compound and its importance in the aggregation of several basal Dictyostelid species are established, significant gaps remain in our understanding of its cognate receptor and downstream signaling pathway.

Future research in this area should focus on:

-

Identification and characterization of the this compound receptor(s): This is the most critical next step and will likely involve a combination of genetic and biochemical approaches.

-

Elucidation of the downstream signaling cascade: Identifying the G-proteins and effector molecules that transduce the this compound signal will provide a more complete picture of this ancient signaling pathway.

-

Quantitative analysis of this compound-mediated chemotaxis: Detailed dose-response studies and comparisons with other chemoattractants will provide valuable insights into the efficiency and sensitivity of this signaling system.

A deeper understanding of this compound signaling will not only illuminate the evolutionary origins of multicellularity but also has the potential to reveal novel signaling components and mechanisms that could be relevant to cell migration in other biological contexts, including drug development targeting cell motility.

Function of Glorin in cell aggregation and streaming

An In-depth Technical Guide on the Function of Glorin in Cell Aggregation and Streaming

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a dipeptide-based chemoattractant, plays a pivotal role in the early developmental stages of certain species of social amoebae, most notably Polysphondylium violaceum. It orchestrates the transition from a unicellular to a multicellular state by guiding cell aggregation and the formation of streaming patterns. This process is mediated by a G-protein coupled receptor signaling pathway that results in the intracellular accumulation of cyclic guanosine monophosphate (cGMP). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's function, summarizes key quantitative data, and details the experimental protocols used to investigate this signaling system.

The this compound Signaling Pathway

Cell aggregation in Polysphondylium violaceum is initiated by the secretion of this compound (N-propionyl-γ-L-glutamyl-L-ornithine-δ-lactam ethylester) from founder cells.[1] Surrounding amoebae detect this chemical gradient and move towards its source. This chemotactic response is mediated by a cell-surface receptor and a subsequent intracellular signaling cascade.

The current evidence strongly suggests that this compound signaling operates through a G-protein coupled receptor (GPCR). Studies have shown that guanine nucleotides, such as GTPγS, modulate the binding of this compound to cell membrane preparations, a characteristic feature of GPCRs.[2] Upon binding of this compound to its receptor, a heterotrimeric G-protein is activated, which in turn stimulates a guanylyl cyclase to produce the second messenger cGMP.[2] This increase in intracellular cGMP is a critical event that translates the extracellular this compound signal into a directional movement response. Unlike the well-studied chemoattractant cAMP in Dictyostelium discoideum, this compound does not induce the synthesis of cAMP.[2]

A crucial aspect of chemotaxis is the steepness of the chemoattractant gradient. To maintain a sharp gradient, the extracellular signal must be degraded. In the this compound system, this is accomplished by an extracellular enzyme called "glorinase". This enzyme inactivates this compound through the hydrolytic cleavage of the ethyl ester group on the γ-glutamyl moiety.[3] This rapid degradation ensures that cells are responding to a dynamic and spatially defined signal.

Function in Cell Aggregation and Streaming

Upon starvation, P. violaceum cells begin to secrete this compound, initiating the process of aggregation. Individual amoebae exhibit chemotaxis, a directional movement up the this compound gradient. As more cells respond, they form multicellular streams that converge on the aggregation center.[3] This "streaming" phenomenon is a hallmark of collective cell behavior in social amoebas and is more efficient for aggregation than the movement of individual cells. The precise molecular mechanisms that govern the transition from individual cell chemotaxis to collective streaming in response to this compound are not fully elucidated but are thought to involve cell-cell adhesion and contact guidance. The propagated waves of aggregation observed in Polysphondylium species are analogous to those seen in Dictyostelium discoideum, suggesting a fundamentally similar mechanism of signal relay and movement, despite the difference in the chemoattractant molecule.[4]

Quantitative Data

The interaction of this compound with its receptor and the subsequent cellular responses have been quantified in several studies. The following table summarizes key data from research on P. violaceum.

| Parameter | Value | Organism | Notes |

| Receptor Binding Affinity (Kd) | 20 nM and 100 nM | P. violaceum | Scatchard analysis revealed two apparent dissociation constants, suggesting receptor heterogeneity or complex binding kinetics.[2] |

| Number of Receptors per Cell | 35,000 (vegetative) to 45,000 (aggregating) | P. violaceum | The number of this compound receptors increases as cells enter the aggregation stage of development.[2] |

| Half-maximal Response (cGMP, Chemotaxis) | 10 - 100 nM | P. violaceum | The concentration of this compound required to elicit 50% of the maximal response for cGMP synthesis and chemotaxis falls within this range.[2] |

| Glorinase Activity (Km) | ~10⁻⁵ M (propionic acid removal) | P. violaceum | Michaelis-Menten constant for one of the enzymatic activities of glorinase.[2] |

| Glorinase Activity (Km) | ~10⁻⁴ M (ornithine δ-lactam cleavage) | P. violaceum | Michaelis-Menten constant for the other enzymatic activity of glorinase.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound's function.

Chemotaxis Assay (Agar Well Assay)

This assay is used to observe and quantify the chemotactic response of P. violaceum amoebae to this compound.

Methodology:

-

Cell Preparation: Grow P. violaceum cells with a suitable bacterial food source (e.g., E. coli) on nutrient agar plates. Harvest vegetative cells and wash them three times in a salt solution to remove bacteria. Resuspend the cells to a final density of 1 x 10⁷ cells/mL.

-

Plate Preparation: Pour a thin layer of non-nutrient agar onto a petri dish.

-

Assay Setup: Once the agar has solidified, cut small wells (2-3 mm diameter) into the agar. Pipette a small volume (e.g., 5 µL) of the washed cell suspension near one side of a well.

-

Application of Chemoattractant: Pipette a solution of this compound (at various concentrations, e.g., 1 µM) into the well. Use the salt solution as a negative control in a separate well.

-

Incubation and Observation: Place the plate in a humid chamber and incubate at room temperature. Observe the distribution of cells around the well at regular intervals (e.g., every 30 minutes) using a microscope. A positive chemotactic response is indicated by the accumulation of cells towards the well containing this compound.

This compound Receptor Binding Assay

This protocol describes a competitive binding assay using a radiolabeled this compound analogue to characterize the receptor.

Methodology:

-

Membrane Preparation: Harvest aggregating P. violaceum cells and lyse them in a hypotonic buffer. Centrifuge the lysate at a low speed to remove nuclei and unlysed cells. Pellet the membrane fraction by high-speed centrifugation and resuspend in a binding buffer.

-

Assay Setup: In a series of microcentrifuge tubes, add a constant amount of the membrane preparation.

-

Competitive Binding: To each tube, add a constant, low concentration of radiolabeled this compound (e.g., [³H]this compound). Then, add increasing concentrations of unlabeled ("cold") this compound. For determining non-specific binding, add a large excess of unlabeled this compound to a set of control tubes.

-

Incubation: Incubate the tubes on ice for a short period (e.g., 1 minute) to allow binding to reach equilibrium.[2]

-

Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold binding buffer to remove unbound radiolabel.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radiolabeled this compound as a function of the concentration of unlabeled this compound. Use this data to calculate the receptor density (Bmax) and binding affinity (Kd or Ki).

cGMP Measurement Assay

This assay quantifies the intracellular cGMP levels in response to this compound stimulation.

Methodology:

-

Cell Preparation: Prepare washed, aggregation-competent P. violaceum cells as described for the chemotaxis assay and resuspend them in a stimulation buffer.

-

Stimulation: Add this compound to the cell suspension to a final concentration of ~1 µM. Take samples at various time points (e.g., 0, 10, 30, 60, 90 seconds) after stimulation.

-

Lysis: Immediately stop the reaction and lyse the cells at each time point by adding perchloric acid.

-

Neutralization: Neutralize the samples with a potassium bicarbonate solution.

-

Quantification: Centrifuge the samples to remove cell debris. Assay the supernatant for cGMP content using a commercially available cGMP radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Normalization: Normalize the cGMP levels to the total protein concentration or cell number for each sample.

Conclusion and Future Directions

This compound is a key signaling molecule that governs the initial stages of multicellular development in Polysphondylium and other related social amoebas. The signaling pathway, initiated by this compound binding to a putative GPCR and mediated by the second messenger cGMP, provides a fascinating model for understanding the evolution of cell communication and chemotaxis. While the general framework of this compound signaling is established, several areas warrant further investigation. The definitive identification and characterization of the this compound receptor remains a critical goal. Furthermore, elucidating the downstream effectors of cGMP and how they modulate the cytoskeleton to produce directed movement and streaming will provide a more complete picture of this ancient signaling cascade. The development of advanced imaging techniques and genetic tools for Polysphondylium will be instrumental in addressing these questions.

References

- 1. Dynamic reorganization of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Drought Sensing to Developmental Control: Evolution of Cyclic AMP Signaling in Social Amoebas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of the dictyostelid Polysphondylium violaceum does not require secreted cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Glorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glorin is a structurally complex diterpenoid exhibiting potent cytotoxic activity against a range of cancer cell lines, making it a molecule of significant interest for oncology drug development.[1][2][3] This document provides a comprehensive technical overview of the known natural sources of this compound and elucidates its intricate biosynthetic pathway. We present quantitative data on this compound yields, detailed experimental protocols for its extraction and enzymatic analysis, and visual diagrams of key metabolic and signaling pathways to facilitate a deeper understanding and further research into this promising natural product.

Natural Sources of this compound

This compound is a rare natural product, primarily isolated from plant sources and associated endophytic microorganisms.[2][3] Efforts to secure a sustainable supply have focused on both direct extraction and microbial fermentation.

Flora: The Crimson Glory Tree (Gloriosa rubra)

The primary botanical source of this compound is the bark of the Crimson Glory Tree (Gloriosa rubra), a slow-growing and geographically isolated evergreen. The concentration of this compound is highest in the inner bark, with significantly lower levels found in the needles and heartwood. Yields are subject to environmental and seasonal variations.

Microbial: Endophytic Fungus (Gloriomyces splendidus)

An endophytic fungus, Gloriomyces splendidus, residing in the bark of G. rubra, has been identified as a microbial producer of this compound.[2] This discovery has opened avenues for large-scale production through fermentation, bypassing the ecological concerns associated with harvesting the slow-growing host tree.[4][5][6]

Data Presentation: this compound Yields from Natural Sources

The following table summarizes the typical yields of this compound obtained from its primary natural sources.

| Source | Material | Yield (mg/kg dry weight) | Purity (after initial extraction) |

| Gloriosa rubra | Inner Bark | 40 - 100 | ~75% |

| Gloriosa rubra | Needles | 5 - 10 | ~60% |

| Gloriomyces splendidus | Fermentation Broth | 1 - 5 (mg/L) | ~85% |

Biosynthesis of this compound

The biosynthesis of this compound is a complex, multi-step enzymatic process that begins with the common diterpenoid precursor, geranylgeranyl diphosphate (GGPP).[7][8][9] The pathway can be conceptually divided into three main stages: (I) formation of the core diterpene skeleton, (II) a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs), and (III) final tailoring reactions to produce the mature this compound molecule.[9][10]

The pathway initiates in the plastid with the cyclization of GGPP and proceeds through intermediates localized in the endoplasmic reticulum and cytoplasm.[11]

Visualization: The this compound Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps in the conversion of the universal precursor GGPP to this compound.

Caption: The biosynthetic pathway of this compound from GGPP.

Regulation of this compound Biosynthesis

This compound biosynthesis in G. rubra is understood to be a defense response, regulated by complex signaling pathways. Elicitors such as methyl jasmonate (MeJA) have been shown to upregulate the expression of key biosynthetic genes, including Glorinadiene Synthase (GS) and several pathway-specific cytochrome P450s.

Visualization: Jasmonate Signaling Pathway

This diagram illustrates the simplified signaling cascade leading to the activation of this compound biosynthesis gene expression.

Caption: Jasmonate-induced signaling for this compound biosynthesis.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments related to the study of this compound.

Protocol 1: Extraction and Quantification of this compound from G. rubra Bark

Objective: To extract, purify, and quantify this compound from dried bark of the Crimson Glory Tree.

Methodology:

-

Preparation: Air-dry fresh G. rubra bark at 40°C for 72 hours and grind into a fine powder (60-mesh).

-

Extraction:

-

Perform Soxhlet extraction on 100 g of powdered bark with 1 L of methanol for 24 hours.

-

Concentrate the methanol extract in vacuo to yield a crude residue.

-

-

Liquid-Liquid Partitioning:

-

Dissolve the crude residue in 500 mL of 10% aqueous methanol.

-

Perform partitioning against an equal volume of hexane three times to remove nonpolar lipids.

-

Partition the aqueous phase against an equal volume of dichloromethane (DCM) three times. The this compound-containing fraction will be in the DCM phase.

-

-

Purification:

-

Concentrate the DCM phase in vacuo.

-

Subject the concentrated extract to silica gel column chromatography, eluting with a hexane-ethyl acetate gradient (from 9:1 to 1:1 v/v).

-

Combine fractions containing this compound, as determined by Thin Layer Chromatography (TLC) against a this compound standard.

-

-

Quantification:

-

Perform final purification using High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Mobile Phase: Acetonitrile:Water gradient.

-

Detection: UV at 227 nm.

-

Quantify this compound by comparing the peak area to a standard curve generated with a pure this compound reference standard.

-

Visualization: this compound Extraction Workflow

Caption: Workflow for this compound extraction and purification.

Protocol 2: In Vitro Assay of Glorinadiene Synthase (GS)

Objective: To determine the enzymatic activity of Glorinadiene Synthase, the first committed enzyme in the this compound biosynthetic pathway.

Methodology:

-

Enzyme Source: Heterologously express and purify the GS enzyme from an E. coli or yeast (Saccharomyces cerevisiae) system.[12][13]

-

Reaction Buffer: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.2), 10 mM MgCl₂, 5 mM DTT, and 10% (v/v) glycerol.

-

Reaction Setup (500 µL total volume):

-

440 µL of Reaction Buffer.

-

10 µL of purified GS enzyme (final concentration 1-5 µg).